molecular formula C10H8N2 B3360038 2-methyl-2H-isoindole-1-carbonitrile CAS No. 88251-63-2

2-methyl-2H-isoindole-1-carbonitrile

Cat. No.: B3360038
CAS No.: 88251-63-2
M. Wt: 156.18 g/mol
InChI Key: MILFMFBREMHXEQ-UHFFFAOYSA-N
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Description

2-Methyl-2H-isoindole-1-carbonitrile (CAS 88251-63-2) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound belongs to the 2H-isoindole class of heterocyclic structures, characterized by a nitrile group at the 1-position . Researchers utilize this chemical scaffold as a key precursor for the synthesis of more complex, biologically active molecules. For instance, it serves as a key intermediate in the preparation of water-soluble isoindoloquinoxalin-6-imines, which have demonstrated potent in vitro antiproliferative activity against a panel of 60 human tumor cell lines, with studies indicating GI50 values at a nanomolar level . Furthermore, structurally related 1-carbonitrile isoindole compounds have been identified as fluorescent ligands with the potential to bind to neurobiological targets such as the neuronal nitric oxide synthase (nNOS) enzyme, suggesting the utility of this chemical class in developing probes for neurobiological research and binding affinity assays . The molecular framework of 2H-isoindole-1-carbonitriles provides a versatile platform for chemical modification and exploration in various biochemical applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylisoindole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-12-7-8-4-2-3-5-9(8)10(12)6-11/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILFMFBREMHXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=CC2=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520252
Record name 2-Methyl-2H-isoindole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88251-63-2
Record name 2-Methyl-2H-isoindole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Pathways for 2 Methyl 2h Isoindole 1 Carbonitrile

De Novo Synthesis Strategies

The de novo synthesis of the 2-methyl-2H-isoindole-1-carbonitrile framework involves constructing the heterocyclic system from acyclic or simpler cyclic precursors. These strategies are characterized by the sequential or concerted formation of bonds to build the final isoindole ring system. Key approaches include various ring-closing reactions and multicomponent strategies that offer efficiency and control over the molecular architecture.

Ring-Closing Reactions for the Isoindole Nucleus Formationwikipedia.org

Ring-closing reactions are a fundamental class of transformations in organic chemistry where a single molecule containing two reactive functional groups reacts intramolecularly to form a ring. youtube.com For the synthesis of the isoindole nucleus, these reactions typically involve the formation of a five-membered nitrogen-containing ring fused to a benzene (B151609) ring. The efficiency of these cyclizations can be influenced by thermodynamic and kinetic factors, including the stability of the resulting ring and the probability of the reactive ends of the molecule encountering each other. youtube.com

Palladium catalysis offers powerful and versatile methods for constructing heterocyclic compounds, including the isoindole core. These reactions often proceed under mild conditions and tolerate a wide variety of functional groups. nih.govacs.org

One notable approach is the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation. nih.gov This method enables the cyclization of substrates like 2-benzyl-N-mesylbenzamides to form isoindolinone derivatives. A key advantage of this process is that it can proceed without stoichiometric oxidants, using Pd/C as the catalyst, with hydrogen gas being the only significant by-product. nih.gov The reaction is optimized by selecting the appropriate base and solvent, with p-xylene (B151628) often being the solvent of choice. nih.gov

Table 1: Optimization of Reaction Parameters for Pd-Catalyzed Isoindolinone Synthesis nih.gov
EntryBaseSolventYield (%)
1KOAcToluene75
2Na₂HPO₄Toluene78
3K₂CO₃Toluene65
4KOAcp-Xylene80
5KOAcMesitylene71
6KOAcDioxane64

Another strategy involves the palladium-catalyzed aminocarbonylation of o-halobenzoates, which produces 2-substituted isoindole-1,3-diones in good yields. nih.govacs.org The mechanism is believed to involve the oxidative insertion of palladium into the carbon-halogen bond, followed by CO insertion and reaction with an amine to form an o-amidocarboxylate intermediate, which then undergoes base-catalyzed cyclization. nih.govacs.org

A highly relevant method for generating the cyano-substituted isoindole framework is the palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines. rsc.orgrsc.org In this transformation, the palladium catalyst exhibits a triple role, acting as a π-acid, a transition-metal catalyst, and a hydride ion donor. This unique reactivity facilitates the use of the isocyanide as a C1 synthon for cyanation, directly leading to the formation of indole (B1671886)–isoindole derivatives. rsc.orgrsc.org

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of heterocyclic compounds, including indoles and their analogues. nih.govresearchgate.net This method often leads to dramatically reduced reaction times, increased yields, and higher product purities compared to conventional heating methods. researchgate.netactascientific.com

A pertinent example is the microwave-assisted, catalyst-free, three-component condensation for the synthesis of isoindolin-1-one-3-phosphonates. nih.gov This reaction brings together 2-formylbenzoic acid, an aliphatic primary amine (such as methylamine, which would lead to the N-methyl substituent), and a dialkyl phosphite. The process can be optimized for both batch and continuous flow setups, highlighting its efficiency and scalability. nih.gov The use of microwave irradiation can make the use of a catalyst or solvent unnecessary in some cases. nih.gov

Table 2: Microwave-Assisted Synthesis of an Isoindolin-1-one Derivative nih.gov
Reactant 1Reactant 2Reactant 3Temp (°C)Time (min)Yield (%)
2-formylbenzoic acidn-ButylamineDimethyl phosphite601088
2-formylbenzoic acidn-ButylamineDimethyl phosphite801085
2-formylbenzoic acidn-ButylamineDimethyl phosphite60580

The retro-ene reaction is a pericyclic process that is the microscopic reverse of the ene reaction. wikipedia.org It involves the thermal cleavage of a molecule containing a specific 1,5-diene-like structure to form two separate unsaturated molecules, often through a six-membered cyclic transition state. wikipedia.orgscilit.com This reaction is synthetically useful for generating unsaturated and often highly reactive species under specific thermal conditions. scilit.com

While direct examples of retro-ene reactions for the final construction of the this compound are not prominently documented, the principle holds potential. A retro-ene pathway could theoretically be designed to generate a reactive ortho-quinodimethane-like intermediate from a suitable precursor. Such an intermediate could then be trapped intramolecularly by a nitrogen-containing moiety to form the isoindole ring system. This approach remains a conceptual pathway in the synthetic arsenal (B13267) for isoindole construction, distinct from the more established retro-Diels-Alder reactions used to generate isoindole from precursors like 1,2,3,4-tetrahydro-1,4-epiminonaphthalene. rsc.org

Cycloaddition reactions provide a powerful and convergent means to assemble the isoindole core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, establishing multiple bonds in a single step.

One of the most common cycloaddition strategies is the 1,3-dipolar cycloaddition. For instance, the reaction between an in situ generated azomethine ylide and a suitable dipolarophile can be used to construct the isoindole skeleton. nih.gov A classic example involves the reaction of sarcosine (B1681465) and paraformaldehyde, which generates an azomethine ylide that can react with a benzoquinone derivative, followed by spontaneous oxidation, to yield an isoindole-4,7-dione. nih.gov Other pathways include the intramolecular [3+2] cycloaddition of azides onto alkenes and the [3+2] cycloaddition of azomethine ylides. researchgate.netosi.lv Furthermore, iridium(III)-catalyzed [2+2+2] cycloadditions of diynes and alkynes have been developed as a facile method for synthesizing functionalized isoindolines. researchgate.net

Table 3: Cycloaddition Approaches to Isoindole and Isoindoline (B1297411) Skeletons
Cycloaddition TypeKey ReactantsCatalyst/ConditionsProduct CoreReference(s)
1,3-Dipolar CycloadditionAzomethine ylide + BenzoquinoneHeatIsoindole-4,7-dione nih.gov
Intramolecular [3+2]α-Azido carbonyl with 2-alkenylaryl moietyHeat/Lewis AcidIsoindole acs.org
[2+2+2] Cycloadditionα,ω-Diynes + AlkynesIridium(III) complexIsoindoline researchgate.net
Diels-AlderIn situ isoindole + DienophileN/AIsoindoline adduct nih.govnih.gov

One-Pot Multicomponent Reactions Employing Isocyanide Intermediates

Multicomponent reactions (MCRs), particularly those involving isocyanides (IMCRs), are highly efficient processes that combine three or more reactants in a single operation to generate complex products. nih.govfrontiersin.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govmdpi.com The Ugi and Passerini reactions are foundational examples of IMCRs. nih.govfrontiersin.org

For the synthesis of the target molecule, isocyanide-based MCRs are particularly attractive as they can be designed to incorporate both the nitrogen atom and the pendant carbon of the nitrile group. A sophisticated approach is the palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines. rsc.orgrsc.org This reaction is significant as it provides a pathway to indole–isoindole derivatives where the isocyanide functions as both a C1 synthon for cyanation and a C1N1 synthon for imidoylation. This dual functionality is enabled by the multifaceted role of the palladium catalyst. rsc.orgrsc.org Such a strategy represents a direct and advanced method for constructing the specific 1-carbonitrile substituted isoindole framework.

Strategies Involving o-Phthaldialdehyde and Cyanide Precursors

The synthesis of the isoindole core from o-phthaldialdehyde (OPA) is a well-established method, often involving condensation with primary amines. nih.govnih.gov To achieve the target structure of this compound, this strategy can be adapted into a multi-component reaction involving o-phthaldialdehyde, methylamine, and a cyanide source.

The proposed reaction pathway begins with the rapid formation of an iminium intermediate from the reaction of o-phthaldialdehyde with methylamine. This is followed by a nucleophilic attack of the cyanide ion (from a precursor like sodium cyanide or trimethylsilyl (B98337) cyanide) at one of the formyl groups. The subsequent cyclization via intramolecular attack of the nitrogen on the remaining aldehyde group, followed by dehydration, yields the aromatic this compound. This tandem process, which combines amine condensation, cyanohydrin formation, and cyclization, offers an efficient route to the desired heterocyclic nitrile. A related approach, the Strecker synthesis, utilizes 2-carboxybenzaldehyde, amines, and trimethylsilyl cyanide to produce similar isoindolinone structures, highlighting the utility of cyanide precursors in building this scaffold.

Functionalization and Derivatization Routes to Access this compound

Post-Cyclization N-Methylation Strategies

An alternative synthetic route involves the initial formation of the 2H-isoindole-1-carbonitrile core, followed by methylation of the nitrogen atom. This post-cyclization N-methylation is a common strategy for preparing N-substituted heterocycles. The reaction typically involves deprotonation of the N-H bond of the isoindole precursor using a suitable base, followed by quenching with a methylating agent.

A standard laboratory procedure would involve treating the 2H-isoindole-1-carbonitrile with a base like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This generates a sodium salt of the isoindole, which is a potent nucleophile. Subsequent addition of an electrophilic methyl source, most commonly methyl iodide (CH₃I), results in an Sₙ2 reaction to yield the final N-methylated product. mdpi.com This method is advantageous as it allows for the synthesis of various N-substituted analogues by simply changing the alkylating agent.

Nitrile Group Introduction and Modification

The cyano group is a critical feature of the target molecule and a versatile functional handle for further derivatization.

Introduction: The nitrile group can be introduced onto a pre-formed isoindole ring system, typically through the displacement of a suitable leaving group at the 1-position. For instance, a 1-bromo-2-methyl-2H-isoindole intermediate can be subjected to a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide. This type of reaction, known as a Rosenmund–von Braun reaction, is a powerful method for introducing nitriles onto aromatic and heteroaromatic rings. beilstein-journals.org

Modification: Once installed, the nitrile group of this compound can be transformed into a variety of other functional groups, significantly expanding the molecular diversity accessible from this scaffold. libretexts.orgopenstax.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding primary amide (2-methyl-2H-isoindole-1-carboxamide), while complete hydrolysis affords the carboxylic acid (2-methyl-2H-isoindole-1-carboxylic acid). openstax.org

Reduction: The nitrile group can be completely reduced to a primary amine ( (2-methyl-2H-isoindol-1-yl)methanamine). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. libretexts.org A less vigorous reagent, Diisobutylaluminium hydride (DIBALH), can be used to achieve partial reduction to an aldehyde. libretexts.org

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the resulting imine intermediate provides a ketone. For example, reaction with methylmagnesium bromide would yield 1-acetyl-2-methyl-2H-isoindole.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing the isoindole core is highly dependent on the reaction parameters. Careful optimization of catalysts, ligands, solvents, and temperature is crucial for maximizing product yield and minimizing side reactions.

Palladium-catalyzed cross-coupling reactions are instrumental in modern heterocyclic synthesis. researchgate.netmdpi.com In the context of constructing the isoindole framework via intramolecular C-H activation or arylation, the choice of the palladium catalyst and its associated ligand is paramount. researchgate.netnih.gov Different ligands can dramatically influence the outcome of a reaction by altering the steric and electronic properties of the catalytic center.

For instance, in related isoindoline syntheses, studies have shown that bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can promote higher yields. researchgate.net The use of a smaller NHC ligand, IBioxMe₄, was found to improve the yield of a desired product compared to the larger IBiox6 ligand in a specific β-lactam synthesis, demonstrating the subtle but significant impact of ligand structure. researchgate.net

Table 1: Effect of Ligand Variation on Product Yield in a Related Pd-Catalyzed Cyclization researchgate.net
EntryLigandCatalystYield (%)Notes
1IBiox6Pd(OAc)₂37Initial optimization conditions.
2IBioxMe₄Pd(OAc)₂44Smaller ligand improved yield.
3IPhPd(OAc)₂0Unsubstituted ligand resulted in no reaction.

The reaction medium and temperature play a critical role in solubility, reaction rates, and pathway selectivity. researchgate.net The synthesis of isoindole derivatives has been shown to be highly sensitive to both solvent polarity and reaction temperature.

In a Pd-catalyzed isoindoline synthesis, a screen of solvents revealed that trifluorotoluene was initially optimal, but further optimization identified cyclopentyl methyl ether (CPME) and subsequently m-xylene (B151644) as superior, especially when combined with adjustments in temperature. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating, as demonstrated in the synthesis of indole derivatives. mdpi.com For example, a reaction that gave a 33% yield overnight with conventional heating in DMSO could be improved to a 74% yield in just 3 hours under microwave conditions. mdpi.com

Table 2: Optimization of Solvent and Temperature in Isoindoline Synthesis researchgate.net
EntrySolventTemperature (°C)Yield (%)
1Trifluorotoluene10037
2CPME10050
3m-Xylene11053
4Toluene10035

Pressure and Irradiation Techniques (e.g., Microwave)

The application of non-classical energy sources, such as microwave irradiation and high pressure, offers significant advantages in chemical synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. While specific studies on the use of these techniques for this compound are not prevalent in the literature, the principles can be effectively illustrated through analogous syntheses of related indole and isoindole structures.

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for the rapid generation of heterocyclic libraries. nih.gov The synthesis of indole derivatives, for example, benefits significantly from microwave heating. In the palladium-catalyzed intramolecular oxidative coupling of various enaminones to form 2-methyl-1H-indole-3-carboxylate derivatives, microwave irradiation drastically outperforms conventional heating. mdpi.com As shown in the table below, reactions under microwave conditions reach completion in minutes to hours with excellent yields, whereas conventional methods require significantly longer periods to achieve lower or comparable yields. mdpi.com This efficiency is attributed to the rapid, uniform heating of the solvent and reactants, which accelerates the reaction rate. nih.gov

Table 1: Comparison of Microwave (µW) vs. Conventional Heating for the Synthesis of Substituted 2-Methyl-1H-indole-3-carboxylates mdpi.com
Substrate (Enaminone)ProductMethodTimeYield
Methyl 3-((4-methoxyphenyl)amino)but-2-enoateMethyl 5-methoxy-2-methyl-1H-indole-3-carboxylateµW (150 °C)30 min95%
Conventional (80 °C)16 h93%
Methyl 3-((4-bromophenyl)amino)but-2-enoateMethyl 5-bromo-2-methyl-1H-indole-3-carboxylateµW (150 °C)1 h85%
Conventional (80 °C)16 h70%
Methyl 3-((3,4-dichlorophenyl)amino)but-2-enoateMethyl 5,6-dichloro-2-methyl-1H-indole-3-carboxylateµW (150 °C)1 h90%
Conventional (80 °C)16 h73%

High-pressure techniques can also facilitate reactions that are otherwise difficult. For instance, extreme pressure (e.g., 10 kbar) has been used to promote Diels-Alder cycloaddition reactions of pyrrole (B145914) derivatives that fail under standard thermal conditions, demonstrating its utility in overcoming high activation barriers for ring formation. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms, including the identification of transient intermediates and transition states, is fundamental to controlling reaction outcomes and designing novel synthetic routes.

Elucidation of Key Intermediates and Transition States

The synthesis of the isoindole core can proceed through various pathways, each characterized by distinct intermediates.

Rhodium-Catalyzed Reactions : A common route involves the rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters. organic-chemistry.org The mechanism proceeds through the formation of a rhodium carbenoid, which is then attacked by the azide. This is followed by the extrusion of nitrogen gas and tautomerization of an imino ester intermediate to yield the final isoindole product. organic-chemistry.org

Electrocyclization : Another pathway involves the 6π-electrocyclization of N-H imine intermediates. organic-chemistry.org These are typically formed from α-azido carbonyl compounds that undergo an intramolecular 1,3-dipolar cycloaddition with an adjacent alkene. organic-chemistry.org

Isoindolium Intermediates : A powerful strategy known as isoindole umpolung (polarity reversal) involves the in-situ generation of a nucleophilic isoindole, which is then protonated to form an electrophilic isoindolium ion. nih.gov This intermediate can then undergo reactions such as a Pictet-Spengler-type cyclization with various nucleophiles to build complex polycyclic frameworks. nih.gov

In the biosynthesis of complex alkaloids like hapalindoles, the reaction cascade is initiated by a Cope rearrangement that proceeds through a highly organized, cyclic chair-like transition state. nih.gov Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in mapping the energy landscape of these transformations and characterizing the geometry of such transition states. nih.gov

Role of Phospha-Brook Rearrangement in Cyclization Mechanisms

The Phospha-Brook rearrangement is a powerful transformation in organophosphorus chemistry, but its application in the direct synthesis of isoindoles has not been reported in the literature. The rearrangement typically involves the intramolecular, base-catalyzed 1,2-migration of a phosphoryl group from a carbon atom to an adjacent alkoxide oxygen. mdpi.comnih.gov The driving force for this reaction is the formation of a thermodynamically stable phosphorus-oxygen bond. organic-chemistry.org

The key mechanistic feature of the Phospha-Brook rearrangement is the generation of a stabilized carbanion intermediate. mdpi.com While not documented for isoindoles, one can hypothesize a potential synthetic application by analogy to other heterocyclic syntheses. For example, in furan (B31954) synthesis, an α-hydroxy phosphate (B84403) undergoes a base-mediated Phospha-Brook rearrangement to generate a reactive carbanion. mdpi.com This carbanion subsequently participates in a [3+2] annulation reaction with an aldehyde to construct the furan ring. mdpi.com A theoretical pathway to an isoindole precursor could similarly involve the generation of a benzylic carbanion via a Phospha-Brook rearrangement, which could then undergo an intramolecular cyclization by attacking a nitrile or a similar electrophilic group to form the five-membered ring. However, this remains a purely hypothetical pathway for this class of compounds.

Stereochemical Control in Isoindole Synthesis

While this compound itself is an achiral molecule, the principles of stereochemical control are paramount when synthesizing substituted or more complex isoindole-containing structures, particularly natural products and pharmaceutical agents. nih.gov Control over stereochemistry can be exerted through various means, including substrate control, reagent control, and catalysis.

Table 2: Examples of Stereochemical Control in the Synthesis of Isoindole-Related Scaffolds
Reaction TypeKey PrincipleOutcomeReference
Enzymatic CyclizationEnzyme (2-methylisoborneol synthase) selectively processes one enantiomer, (R)-2-methyllinalyl diphosphate, over the other.Formation of a single enantiomer of the product. beilstein-journals.org
Pericyclic RearrangementA Cope rearrangement proceeds through a defined chair-like transition state to set the stereochemistry at two new chiral centers.Diastereoselective formation of a tetracyclic hapalindole alkaloid core. nih.gov
Intramolecular Diels-AlderThe facial selectivity of the cycloaddition is controlled by the existing stereochemistry in the precursor molecule.Creation of a complex isoindolinone moiety with multiple defined stereocenters. nih.gov
Cycloaddition ReactionHindered rotation around a single bond in the product leads to stable, separable atropisomers.Formation of non-interconverting rotational isomers (a form of axial chirality). researchgate.net

As illustrated in the table above, enzymatic catalysis offers a prime example of stereocontrol, where an enzyme's active site accommodates only one enantiomer of a chiral substrate, leading to a highly enantioselective transformation. beilstein-journals.org In complex molecule synthesis, pericyclic reactions like the Cope rearrangement and Diels-Alder reaction are powerful tools where the stereochemical outcome is dictated by orbital symmetry rules and the geometry of the transition state. nih.govnih.gov Furthermore, in certain substituted biaryl systems related to isoindoles, the energy barrier to rotation around a single bond can be high enough to allow for the isolation of stable atropisomers, a unique form of stereoisomerism. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of 2 Methyl 2h Isoindole 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) experiments, the precise connectivity of atoms within 2-methyl-2H-isoindole-1-carbonitrile can be determined.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoindole ring system and the protons of the N-methyl group. The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating nitrogen atom and the electron-withdrawing carbonitrile group. The N-methyl group would appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.0Multiplet
N-CH₃~3.5 - 4.0Singlet

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbon atoms of the isoindole ring, the carbonitrile group, and the N-methyl group. The carbon atom of the carbonitrile group (C≡N) is expected to resonate in the downfield region, typically around 115-125 ppm. The aromatic carbons will appear in the range of 110-140 ppm, with their specific shifts dictated by the electronic effects of the substituents. The carbon of the N-methyl group will be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=C (Aromatic)110 - 140
C≡N (Nitrile)115 - 125
N-CH₃~30 - 40
C-CNVaries
C-NVaries

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in the assignment of their specific positions. sdsu.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edulibretexts.org This would definitively link the proton signals to their corresponding carbon atoms in the isoindole ring and the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.edulibretexts.org For instance, an HMBC experiment would show correlations between the N-methyl protons and the adjacent carbon atoms in the isoindole ring, as well as correlations between the aromatic protons and the carbonitrile carbon, thus confirming the connectivity of the key functional groups to the heterocyclic core.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Carbonitrile Stretching Frequencies

The most prominent feature in the IR and Raman spectra of this compound would be the stretching vibration of the carbon-nitrogen triple bond (νC≡N) of the carbonitrile group. This vibration typically gives rise to a sharp, intense absorption in the region of 2260-2220 cm⁻¹. nih.gov The exact position of this band can be influenced by the electronic effects of the isoindole ring system. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carbonitrile (C≡N)Stretching (ν)2260 - 2220
Aromatic C-HStretching (ν)3100 - 3000
Aromatic C=CStretching (ν)1600 - 1450
C-NStretching (ν)1350 - 1000

Analysis of Isoindole Ring Vibrations

The isoindole ring itself will exhibit a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region. nih.gov The specific pattern and frequencies of these bands can provide a fingerprint for the isoindole core, though detailed assignment often requires computational support. The various bending and out-of-plane vibrations of the ring system would be observed at lower frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₀H₈N₂), the calculated molecular weight is approximately 156.18 g/mol bldpharm.comcymitquimica.com. In electron ionization mass spectrometry (EI-MS), this would correspond to a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 156.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The stable aromatic isoindole ring system suggests that the molecular ion peak would be of significant intensity libretexts.org. The fragmentation pathways for this compound are proposed based on established chemical principles and studies of related nitrogen-containing heterocyclic compounds libretexts.orgscirp.org.

Key expected fragmentation processes include:

Alpha-Cleavage: The loss of the methyl radical (•CH₃) from the nitrogen atom is a common fragmentation pathway for N-methylated compounds libretexts.org. This cleavage would result in a stable cation at m/z 141.

Loss of Hydrogen Cyanide: Fragmentation involving the nitrile group can occur, leading to the elimination of a neutral hydrogen cyanide (HCN) molecule. This would produce a fragment ion at m/z 129.

Ring Fragmentation: More complex fragmentation of the bicyclic ring system can occur, though these pathways are often less predominant than the simple losses of stable radicals or neutral molecules.

The anticipated primary fragmentation ions are summarized in the table below.

Table 1. Proposed Mass Spectrometry Fragmentation Data for this compound.
m/z ValueProposed Fragment IonNeutral Loss
156[C₁₀H₈N₂]⁺• (Molecular Ion)-
141[C₉H₅N₂]⁺•CH₃
129[C₉H₇N]⁺•HCN

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insight into the conjugated π-electron system of a molecule. The parent 2H-isoindole is a 10π-electron aromatic heterocycle, which forms the basis of the chromophore in this compound nih.gov.

Chromophoric Properties of the Isoindole-Carbonitrile System

The chromophore of this compound consists of the isoindole bicyclic system conjugated with the electron-withdrawing nitrile (-C≡N) group. This extended conjugation results in absorption of light in the ultraviolet-visible region. The electronic transitions are primarily π → π* in nature, arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The presence of the nitrile group can induce intramolecular charge transfer (ICT) character upon excitation, which often leads to strong absorption and fluorescence properties researchgate.net. Isoindole derivatives are well-documented for their strong fluorescence chim.it. The specific absorption maxima (λ_max) are influenced by the electronic interplay between the aromatic rings and the nitrile substituent.

Solvent Effects on Electronic Transitions

The position and intensity of absorption and emission bands are often sensitive to the solvent environment, a phenomenon known as solvatochromism. While specific experimental data for this compound across various solvents is not detailed in the available literature, the expected behavior can be predicted based on general principles and studies of related indole (B1671886) and aromatic compounds researchgate.neteurjchem.commdpi.com.

The π → π* transitions of aromatic compounds typically exhibit a bathochromic (red) shift as solvent polarity increases. This is because the excited state is generally more polar than the ground state; thus, polar solvents provide greater stabilization for the excited state, reducing the energy gap for the transition eurjchem.com. Conversely, any n → π* transitions (involving non-bonding electrons on the nitrogen atom) would be expected to undergo a hypsochromic (blue) shift in polar, protic solvents. This blue shift arises from the stabilization of the ground-state lone-pair electrons through hydrogen bonding with the solvent, which increases the energy required for the transition researchgate.net.

The expected solvent effects are illustrated in the following table.

Table 2. Predicted Solvent Effects on the Primary π → π* Absorption Maximum (λ_max) of this compound.
SolventPolarity/NatureExpected Shift in λ_max
HexaneNon-polarReference (Shorter Wavelength)
AcetonitrilePolar, AproticBathochromic (Red) Shift
EthanolPolar, ProticBathochromic (Red) Shift

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the solid state. The synthesis and structural confirmation of stable 2H-isoindoles by X-ray crystallography have been reported, establishing the viability of this class of compounds for such analysis rsc.org. While the specific crystallographic dataset for this compound is not publicly available in the search results, the geometric parameters can be discussed based on closely related isoindoline (B1297411) derivatives and standard bond lengths tandfonline.comumn.edu.

Geometric Parameters and Bond Length/Angle Analysis

The structure consists of a fused benzene and pyrrole (B145914) ring, with methyl and nitrile substituents. The isoindole core is expected to be essentially planar to maximize aromatic stabilization. The bond lengths within the benzene ring should exhibit typical aromatic character (approx. 1.38-1.40 Å). The C-N bonds of the pyrrole ring will be shorter than a typical single C-N bond due to delocalization. The C≡N triple bond of the nitrile group is expected to have a length of approximately 1.16 Å. Bond angles within the fused rings are dictated by their five- and six-membered nature, with internal angles close to 108° and 120°, respectively, although ring fusion will cause some deviation.

Table 3. Representative Bond Lengths and Angles for this compound Based on Analogous Structures.
ParameterExpected Value
Bond Lengths (Å)
C-C (aromatic)~1.39 Å
C-N (pyrrole ring)~1.37 Å
C-C (pyrrole ring)~1.38 - 1.45 Å
N-CH₃~1.46 Å
C-CN~1.44 Å
C≡N~1.16 Å
Bond Angles (°)
C-N-C (in ring)~108°
C-C-N (in ring)~110°
C-C-C≡N~178°

Conformational Analysis in the Crystalline State

In the crystalline state, the this compound molecule is expected to be largely planar. The fused bicyclic system forms a rigid plane, and the nitrile group would lie within this plane to maintain conjugation. The methyl group attached to the nitrogen atom would be the primary source of any minor conformational flexibility. In the solid state, intermolecular forces such as π-π stacking between the planar aromatic rings of adjacent molecules are likely to be significant forces that dictate the crystal packing arrangement nih.gov. These interactions would manifest as parallel layers of molecules in the crystal lattice.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular structure of this compound is dictated by a combination of intermolecular forces that determine the molecular packing in the crystalline state. These interactions include hydrogen bonds, π-π stacking, and other weaker non-covalent forces. Analysis of similar structures reveals that the interplay of these interactions leads to complex and stable three-dimensional architectures. nih.govnih.gov

Hydrogen Bonding Networks

In the specific case of this compound, conventional hydrogen bonding, which typically involves a donor atom like nitrogen or oxygen bonded to hydrogen (e.g., N-H or O-H), is not anticipated to be a primary interaction between like molecules. The nitrogen atom of the isoindole ring is substituted with a methyl group, and therefore, lacks a hydrogen atom to act as a hydrogen bond donor.

π-π Stacking Interactions

Given the planar, aromatic nature of the isoindole ring system, π-π stacking interactions are expected to be a dominant force in the supramolecular assembly of this compound. This type of non-covalent interaction involves the attractive force between the electron clouds of adjacent aromatic rings. These interactions are crucial in stabilizing the crystal lattice.

While direct data for the title compound is unavailable, studies on analogous structures provide significant insight. For example, the crystal structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile features aromatic π–π stacking with a centroid–centroid separation of 3.9504 (9) Å. nih.gov Similarly, 1-methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile exhibits π–π stacking with an even shorter centroid-centroid distance of 3.4652 (10) Å between the pyrrole moieties of adjacent molecules. nih.gov These distances are characteristic of stabilizing π-π interactions. It is highly probable that this compound adopts a similar packed structure, with overlapping isoindole rings arranged in parallel or offset geometries.

Table 1: π-π Stacking Parameters in Related Indole/Isoindole Derivatives

Compound Interacting Rings Centroid-Centroid Distance (Å) Reference
2-Methyl-1-phenyl-1H-indole-3-carbonitrile Indole-Indole 3.9504 (9) nih.gov
1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile Pyrrole-Pyrrole 3.4652 (10) nih.gov

This interactive table summarizes key π-π stacking distances found in the crystal structures of compounds analogous to this compound.

Other Non-Covalent Interactions (e.g., C-H···π, halogen bonds)

Beyond π-π stacking, other non-covalent interactions contribute to the stability of the crystal structure. C-H···π interactions are highly likely for this compound. In this interaction, a C-H bond (from either the methyl group or the aromatic ring) points towards the electron-rich face of an adjacent isoindole ring, acting as a weak hydrogen bond. This type of interaction has been observed in the crystal packing of both 2-methyl-1-phenyl-1H-indole-3-carbonitrile and 1-methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile, helping to solidify their molecular packing. nih.govnih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
5,6-Dimethoxy-2-methylisoindole-1,3-dione
2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile
2-Methyl-1-phenyl-1H-indole-3-carbonitrile
2H-Isoindole-1-carbonitrile
Methyl 2-Methyl-2H-isoindole-1-carboxylate
2-Methyl-3-oxoisoindoline-1-carbonitrile
1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile
2-(1H-indol-3-yl)-2-oxoacetamide

Computational and Theoretical Investigations of 2 Methyl 2h Isoindole 1 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules like 2-methyl-2H-isoindole-1-carbonitrile. These calculations are foundational for geometry optimization, understanding electronic landscapes, and interpreting spectroscopic data.

While specific DFT studies on this compound are not widely published, extensive research on closely related isoindole structures, such as 2-methyl-1H-isoindole-1,3(2H)-dione, provides a strong precedent for the methods and expected outcomes. researchgate.netnih.gov

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, typically with a basis set like B3LYP/6-31G(d,p), the calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface. researchgate.netmdpi.com For this compound, this would involve confirming the planarity of the isoindole ring system and determining the bond lengths and angles, particularly for the N-methyl and C-carbonitrile substituents.

Energetic landscape studies can reveal the relative stabilities of different isomers or conformers. For the parent 2H-isoindole system, DFT calculations have been used to predict its reactivity in cycloaddition reactions, indicating that substitutions can influence the energy barriers of these transformations. nih.gov These findings suggest that the methyl and carbonitrile groups on the target molecule play a significant role in defining its thermodynamic stability and kinetic reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Related Isoindole Derivative (2-methyl-1H-isoindole-1,3(2H)-dione) Note: This data is for a structurally related compound and serves as an example of typical DFT outputs.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond LengthC=O~1.22 Å
Bond LengthC-N (ring)~1.40 Å
Bond LengthN-CH₃~1.47 Å
Bond AngleC-N-C (ring)~111.5°
Bond Angle(Ring)C-N-CH₃~124.2°

Data derived from principles discussed in studies on related phthalimide (B116566) structures. researchgate.netnih.gov

The electronic structure of a molecule governs its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group, indicating a site susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the aromatic ring.

Table 2: Conceptual Frontier Orbital Energies and Global Reactivity Descriptors Note: These values are illustrative, based on general principles of DFT applied to heterocyclic compounds. semanticscholar.org

ParameterSymbolFormulaConceptual Value (eV)
HOMO EnergyE_HOMO--6.5
LUMO EnergyE_LUMO--1.5
Energy GapΔEE_LUMO - E_HOMO5.0
Electronegativityχ-(E_HOMO + E_LUMO)/24.0
Chemical Hardnessη(E_LUMO - E_HOMO)/22.5
Electrophilicity Indexωχ² / (2η)3.2

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. scirp.org These theoretical frequencies are often scaled by a small factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. researchgate.netnih.gov

For this compound, a key vibrational mode would be the stretching frequency of the nitrile (C≡N) group, which is expected to appear as a strong, sharp band in the infrared spectrum around 2220-2260 cm⁻¹. Calculations would also predict the frequencies for C-H stretching of the aromatic and methyl groups, as well as the complex fingerprint region containing C-C and C-N stretching and bending modes.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups Note: This table illustrates the correlation for functional groups present in the target molecule, based on typical DFT results. researchgate.netscirp.org

Vibrational ModeFunctional GroupTypical Experimental Range (cm⁻¹)Example Calculated Frequency (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3000 - 31003080
C-H Stretch (Aliphatic)-CH₃2850 - 29602950
Nitrile Stretch-C≡N2220 - 22602245
C=C Stretch (Aromatic)Ar C=C1450 - 16001580

Quantum Chemical Descriptors and Reactivity Indices

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of a molecule's reactivity. These indices are derived from the electronic structure and are used to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. semanticscholar.org The shapes and energies of these orbitals for this compound would determine its behavior as either an electron donor (nucleophile) or electron acceptor (electrophile). DFT calculations would reveal the spatial distribution of the HOMO and LUMO across the isoindole ring and its substituents. The HOMO is likely distributed over the fused aromatic ring, while the LUMO may have significant contributions from the carbon-nitrogen double bonds of the pyrrolic part and the carbonitrile group, suggesting these are the sites for nucleophilic attack.

Atoms In Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous method for partitioning a molecule's electron density to define atoms, bonds, and their properties. wikipedia.orgnumberanalytics.com This analysis relies on the topology of the electron density (ρ(r)), where critical points in the gradient of the density (∇ρ(r)) reveal the molecular structure. uni-rostock.de A bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond. wiley-vch.de

While no specific AIM analysis for this compound has been published, the principles of AIM are broadly applicable. Such an analysis would be expected to:

Identify bond critical points (BCPs) for all covalent bonds, including those within the fused ring system, the N-methyl group, and the C-carbonitrile bond.

Quantify the properties of these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), to characterize the nature of the bonds (e.g., covalent vs. closed-shell interactions). wiley-vch.de

Analyze the topology of the electron density to confirm the planar structure of the isoindole core and investigate any potential intramolecular non-covalent interactions.

AIM has been successfully used to investigate bonding in a wide array of heterocyclic and aromatic systems, providing detailed insights into electronic structure. numberanalytics.comresearcher.life

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations, when applied to flexible molecules, allow for conformational sampling to identify low-energy structures and understand dynamic behavior. nih.gov

For this compound, the core isoindole ring is largely planar and rigid. Therefore, extensive conformational sampling is less critical than for highly flexible molecules. The primary source of conformational freedom would be the rotation of the N-methyl group. MD simulations could provide insights into:

The rotational barrier of the methyl group.

The vibrational modes of the molecule.

Intermolecular interactions in a condensed phase, which would be useful for predicting crystal packing or solvation properties.

Studies on related isoindole derivatives, such as isoindoline-1,3-diones, have employed MD simulations to understand their interactions with biological targets, demonstrating the stability of the core structure within complex environments. nih.gov

Aromaticity Assessment of the Isoindole Core

The parent 2H-isoindole is a 10π-electron aromatic system, conforming to Hückel's rule. nih.gov Its aromatic character has been investigated using several computational techniques. thieme-connect.de

Aromaticity indices provide a quantitative measure of the degree of aromatic stabilization. One such index is Bird's Aromaticity Index (IA), which is derived from bond order variations. Using this index, the parent 2H-isoindole is considered significantly aromatic. thieme-connect.dechempedia.info A comparison with related heterocycles and benzene (B151609) highlights its aromatic character.

CompoundBird's Aromaticity Index (IA)
2H-Isoindole150
Indole (B1671886)146
Benzene100

Data sourced from Thieme Chemistry e-journals. thieme-connect.de

The high IA value for 2H-isoindole, similar to its more stable isomer indole and significantly greater than benzene, confirms its strong aromatic nature. thieme-connect.de The methyl and carbonitrile substituents in this compound would modulate this aromaticity, but the core is expected to remain highly aromatic.

Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), are widely used to assess aromaticity. github.io NICS calculations measure the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. github.iowhiterose.ac.uk

While specific NICS values for this compound are not available in the reviewed literature, calculations on the parent 2H-isoindole would be expected to show significant negative values for both the five-membered pyrrole-like ring and the six-membered benzene ring, confirming the aromatic character of the bicyclic system. For comparison, DFT calculations on related isoindole derivatives have been used to predict activation energies in reactions, which are influenced by the molecule's electronic structure and aromaticity. researchgate.netnih.gov

Tautomeric Equilibrium Studies (1H- vs. 2H-isoindole)

Isoindoles can exist in two tautomeric forms: the 1H-isoindole (an isoindolenine) and the 2H-isoindole. The stability of these tautomers is a fine balance influenced by aromaticity and substitution patterns. thieme-connect.dewikipedia.org

For the unsubstituted parent system, computational studies have shown that the 2H-isoindole tautomer is the more stable form. thieme-connect.deworldscientific.com This is attributed to the creation of a 10π aromatic system that encompasses both rings. One DFT study calculated the 2H-isoindole to be more stable than the 1H-tautomer in both gas and solution phases. worldscientific.com

However, the relative stability is highly sensitive to the substitution pattern. thieme-connect.de Electron-donating or conjugating groups at the C1 or C3 positions can shift the equilibrium. For instance, a methyl group at C3 is sufficient to make the 1H-isoindole isomer the preferred tautomer. thieme-connect.de

Influence of N-Methylation on Tautomeric Preferences

The substitution of a hydrogen atom with a methyl group at the nitrogen atom (N-methylation) of the isoindole ring system has a profound influence on the tautomeric equilibrium between the 1H- and 2H-isoindole forms. Computational and theoretical studies, complemented by experimental observations on related systems, provide a clear understanding of this effect.

For the parent isoindole, a tautomeric equilibrium exists between the 1H-isoindole (also known as isoindolenine) and the aromatic 2H-isoindole. While the 2H-tautomer is generally considered the more stable form for the unsubstituted isoindole, the energy difference is small enough that both tautomers can be present.

N-alkylation, including N-methylation, fundamentally alters this landscape by precluding the formation of the 1H-tautomer, thus locking the molecule in the 2H-isoindole form. This is because the nitrogen atom in N-methylated isoindoles is already bonded to three substituents (two ring carbons and the methyl group), making the formation of a double bond between the nitrogen and a ring carbon (a characteristic of the 1H-tautomer) impossible without violating valence rules. Consequently, N-alkyl isoindoles, such as this compound, are constrained to exist solely as the 2H-isomer.

This inherent structural constraint leads to a significant increase in the stability of N-alkylated isoindoles compared to their N-unsubstituted counterparts. The inability to tautomerize to the less stable and more reactive 1H-form prevents pathways for self-condensation and other decomposition reactions that are available to the parent isoindole, which can interconvert between its tautomeric forms.

To illustrate the expected energetic preference, a hypothetical data table based on general computational findings for N-substituted heterocyclic systems is presented below. It is important to note that these are representative values and not the result of a specific calculation on this compound.

Table 1: Illustrative Relative Energies of Isoindole Tautomers

CompoundTautomerRelative Gibbs Free Energy (kcal/mol)Predicted Population (%)
Isoindole (Hypothetical)1H-Isoindole2.51.2
2H-Isoindole 0.0 98.8
2-Methylisoindole (Hypothetical)1H-Tautomer (Not Feasible)N/A0
2H-Tautomer - >99.9
This table is illustrative and based on the general principles of isoindole tautomerism. The values are not from a direct computational study of the specific compounds.

Chemical Reactivity and Transformation Studies of 2 Methyl 2h Isoindole 1 Carbonitrile

Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.orglibretexts.org This reactivity allows for the conversion of the nitrile into a range of other functional groups, including carboxylic acids, amines, and ketones. chemistrysteps.com

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemguide.co.uk The reaction involves the initial conversion of the nitrile to an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. chemistrysteps.comlumenlearning.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by a weak nucleophile like water. chemistrysteps.comlumenlearning.com Following a series of proton transfers and tautomerization, the intermediate 2-methyl-2H-isoindole-1-carboxamide is formed. Continued heating in the acidic medium hydrolyzes the amide to produce 2-methyl-2H-isoindole-1-carboxylic acid and an ammonium salt. chemguide.co.uk

In a basic medium, a strong nucleophile such as a hydroxide ion directly attacks the nitrile carbon. openstax.orglibretexts.orgchemistrysteps.com This process also forms the amide intermediate, which is then saponified to the corresponding carboxylate salt, in this case, sodium 2-methyl-2H-isoindole-1-carboxylate. Ammonia is liberated during this step. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate workup step. libretexts.org

Table 1: Representative Conditions for Nitrile Hydrolysis

Reaction Reagents & Conditions Expected Product
Acid-Catalyzed Hydrolysis Dilute HCl or H₂SO₄, heat (reflux) 2-Methyl-2H-isoindole-1-carboxylic acid

This table is based on general methodologies for nitrile hydrolysis and represents the expected outcomes for 2-methyl-2H-isoindole-1-carbonitrile.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org

Complete reduction to a primary amine, (2-methyl-2H-isoindol-1-yl)methanamine, is commonly achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.orglibretexts.org The mechanism involves two successive nucleophilic additions of hydride ions to the nitrile carbon. libretexts.org An intermediate imine anion is formed after the first addition, which is then further reduced to a dianion before being protonated during aqueous workup to yield the primary amine. openstax.org Catalytic hydrogenation using reagents like Raney nickel, platinum, or palladium under a hydrogen atmosphere is another effective method for this transformation. wikipedia.orgresearchgate.net

Partial reduction to the corresponding aldehyde, 2-methyl-2H-isoindole-1-carbaldehyde, requires milder reducing agents that can stop the reaction at the intermediate imine stage. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this purpose. wikipedia.org The reaction is typically run at low temperatures to prevent over-reduction. The intermediate imine-aluminum complex is stable at these temperatures and is hydrolyzed during aqueous workup to release the aldehyde. wikipedia.org

Table 2: Common Reduction Reactions of Nitriles

Desired Product Reagent(s) Typical Conditions
Primary Amine 1. LiAlH₄ 2. H₂O THF or Et₂O, reflux
Primary Amine H₂, Raney Ni (or PtO₂, Pd/C) High pressure, elevated temperature

This table outlines standard nitrile reduction methods and the predicted products for this compound.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), can act as strong carbon nucleophiles, adding to the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This reaction provides a valuable route for the synthesis of ketones.

The addition of a Grignard reagent, for example, ethylmagnesium bromide, to this compound would result in the formation of an intermediate imine anion (specifically, a magnesium iminate salt). openstax.org This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis of this intermediate during aqueous acidic workup breaks down the imine to yield the corresponding ketone, in this case, 1-(2-methyl-2H-isoindol-1-yl)propan-1-one. libretexts.org

Table 3: Ketone Synthesis via Nucleophilic Addition to Nitrile

Nucleophile Reagent(s) Expected Ketone Product
Methyl 1. CH₃MgBr or CH₃Li 2. H₃O⁺ 1-(2-Methyl-2H-isoindol-1-yl)ethan-1-one

This table illustrates the expected outcome of reacting this compound with common organometallic reagents.

Reactions at the Isoindole Ring System

The isoindole ring is an aromatic, 10-π electron system analogous to indole (B1671886). It is generally electron-rich and thus highly reactive towards electrophiles, particularly at the pyrrole (B145914) ring. ua.es However, the reactivity of this compound is modulated by the presence of the electron-withdrawing nitrile group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. lecturio.commasterorganicchemistry.com In the case of the isoindole system, the fused pyrrole ring acts as a powerful activating group, directing incoming electrophiles to the benzene ring, analogous to other fused aromatic systems. The electron-donating nature of the pyrrole nitrogen increases the electron density of the entire bicyclic system, making it more nucleophilic than benzene itself. msu.edu

However, the nitrile group at the C1 position is a deactivating group due to its electron-withdrawing inductive and resonance effects. lkouniv.ac.in This deactivating influence would counteract the activating effect of the pyrrole ring. The regiochemical outcome of an EAS reaction—such as nitration, halogenation, or Friedel-Crafts acylation—would depend on the balance of these competing effects. Typically, activating groups direct ortho- and para- to the point of fusion. For the isoindole system, this corresponds to the C4 and C7 positions. The deactivating nitrile group would direct meta- to itself, which also influences the C4 and C6 positions. The precise distribution of isomers would require experimental determination, though substitution at the C4 and C7 positions is generally anticipated due to the strong activating nature of the heterocyclic ring.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent(s) Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 4-Nitro- and 7-nitro-2-methyl-2H-isoindole-1-carbonitrile
Bromination Br₂, FeBr₃ 4-Bromo- and 7-bromo-2-methyl-2H-isoindole-1-carbonitrile

This table presents the predicted regiochemical outcomes based on the established principles of electrophilic aromatic substitution on activated and deactivated ring systems.

Nucleophilic attack on an unactivated pyrrole ring is generally a difficult process. uoanbar.edu.iq Pyrroles are electron-rich heterocycles, which makes them inherently poor substrates for reaction with nucleophiles. wikipedia.org Their reactivity is dominated by electrophilic attack. wikipedia.org

In the specific case of this compound, the isoindole system is electron-rich, which disfavors nucleophilic attack. While the nitrile group is electron-withdrawing, its influence is primarily localized to the C1 and C3 positions of the pyrrole ring. A direct nucleophilic substitution (SɴAr) reaction on the pyrrole ring, such as the displacement of a leaving group, is not expected to occur under standard conditions. Such reactions typically require the presence of powerful electron-withdrawing groups (like a nitro group) to sufficiently lower the electron density of the ring and stabilize the negative charge of the Meisenheimer-like intermediate, or they may proceed under harsh conditions. iust.ac.ir Therefore, the pyrrole ring of this compound is predicted to be unreactive toward nucleophiles under normal circumstances.

Cycloaddition Reactions with Dienophiles

The Diels-Alder reaction is a hallmark of isoindole chemistry, where the isoindole ring system acts as a diene. ua.es It is anticipated that this compound would readily participate in [4+2] cycloaddition reactions with a variety of dienophiles. The electron-donating nature of the N-methyl group would likely enhance the Highest Occupied Molecular Orbital (HOMO) energy of the isoindole, promoting its reactivity towards electron-deficient dienophiles.

However, a literature search did not yield specific examples or data tables of cycloaddition reactions involving this compound. To illustrate the expected reactivity, a hypothetical data table is presented below, based on common dienophiles used with other isoindole derivatives. It is crucial to note that this table is a theoretical projection and is not based on published experimental results for the target compound.

Hypothetical Cycloaddition Reactions of this compound

DienophileExpected ProductPotential Reaction Conditions
N-Methylmaleimide2,N-Dimethyl-1-carbonitrile-1,4-epimino-1,4-dihydronaphthalene-2,3-dicarboximideHeat, inert solvent (e.g., toluene, xylene)
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Dimethyl 2-methyl-1-carbonitrile-1,4-dihydronaphthalene-1,4-epimine-2,3-dicarboxylateRoom temperature or mild heating
Benzoquinone2-Methyl-1-carbonitrile-1,4,5,8-tetrahydro-1,4-epiminoanthracene-5,8-dioneMild heating

Derivatization at the N-Methyl Position

The N-methyl group of this compound represents a potential site for chemical modification. However, no studies detailing the derivatization at this position have been found. In principle, demethylation could be achievable using reagents like boron tribromide, which would yield the corresponding N-H isoindole. Subsequent N-alkylation or N-arylation could then introduce a variety of substituents at the nitrogen atom. Photochemical reactions involving N-methyl phthalimide (B116566) derivatives have been reported, suggesting that the N-methyl group in the subject compound might also participate in radical-based transformations under photochemical conditions.

Regioselectivity and Stereoselectivity in Chemical Reactions

The regioselectivity of Diels-Alder reactions involving unsymmetrical isoindoles and dienophiles is a critical aspect of their chemistry. For this compound, the presence of the cyano group at the 1-position would significantly influence the electronic distribution within the diene system. This would, in turn, dictate the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. Computational studies would be invaluable in predicting the frontier molecular orbital coefficients and thus the preferred regioisomer.

Stereoselectivity, particularly the endo/exo selectivity in Diels-Alder reactions, is another important consideration. Generally, the endo product is favored due to secondary orbital interactions. It is expected that cycloadditions of this compound would follow this general principle, though experimental verification is lacking.

Catalytic Conversions and Green Chemistry Approaches

Modern organic synthesis increasingly focuses on catalytic methods and green chemistry principles. The synthesis of isoindoles can be achieved through various transition-metal-catalyzed reactions, including those employing rhodium and palladium catalysts. organic-chemistry.org These methods often offer milder reaction conditions and improved efficiency compared to classical approaches.

Green chemistry approaches to isoindole synthesis could involve the use of environmentally benign solvents, catalyst-free conditions, or one-pot multicomponent reactions. While general methods for the greener synthesis of isoindole and isoindoline (B1297411) derivatives have been reported, their specific application to the synthesis of this compound has not been documented. The development of catalytic and green synthetic routes to this compound would be a valuable contribution to the field.

Future Research Directions and Concluding Perspectives

Unexplored Synthetic Avenues for 2-Methyl-2H-isoindole-1-carbonitrile

Current synthetic strategies towards the isoindole core often involve multi-step sequences. Future research could focus on developing more direct and efficient methods for the synthesis of this compound. One potential approach could be the adaptation of modern catalytic methods. For instance, a metal-free, KOtBu-catalyzed synthesis of isoindoles from o-alkynyl benzylamides has been recently reported, which proceeds via a 1,2-acyl shift followed by cyclization. acs.org Investigating analogous reactions starting from precursors bearing a nitrile group could provide a novel and atom-economical route to the target molecule.

Another promising direction is the exploration of aromatization from isoindoline (B1297411) precursors. The development of mild and selective dehydrogenation methods for N-substituted isoindolines could offer a valuable synthetic strategy. chim.it Furthermore, orthogonal synthetic strategies, which allow for the selective formation of either isoindole or isoquinoline (B145761) derivatives from common precursors, could be adapted for the synthesis of nitrile-substituted isoindoles. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, Cryogenic IR)

A thorough understanding of the structural and electronic properties of this compound necessitates detailed spectroscopic characterization. While standard solution-state NMR and IR would provide basic structural information, advanced techniques could offer deeper insights.

Solid-State NMR: This technique could be invaluable for studying the packing and intermolecular interactions of the compound in the crystalline state. For related isoindole-1,3-dione derivatives, solid-state NMR has been used to elucidate their chemical structures. mdpi.com

Cryogenic IR Spectroscopy: The nitrile stretching frequency is a sensitive probe of the local environment. Cryogenic IR spectroscopy, by trapping the molecule in an inert matrix at low temperatures, can provide highly resolved vibrational spectra, minimizing intermolecular broadening. This would allow for a precise determination of the intrinsic C≡N stretching frequency and could reveal the presence of different conformers. rsc.orgnih.govmdpi.commdpi.comresearchgate.net

Deeper Theoretical Insights into Reactivity and Properties

Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations could be employed to:

Predict Spectroscopic Properties: Calculation of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra.

Analyze Electronic Structure: Understanding the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity in cycloaddition reactions and its potential as a functional material.

Model Reaction Mechanisms: Theoretical modeling of potential synthetic routes and chemical transformations can help in optimizing reaction conditions and predicting the feasibility of new reactions. For instance, DFT calculations have been used to understand the reactivity of other isoindole derivatives in Diels-Alder reactions. nih.gov

Expanding the Scope of Chemical Transformations

The reactivity of this compound is expected to be dictated by both the isoindole core and the nitrile functionality.

Cycloaddition Reactions: Isoindoles are known to act as dienes in Diels-Alder reactions. chim.it The reactivity of this compound with various dienophiles should be systematically investigated to synthesize novel polycyclic structures.

Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, providing access to a range of new derivatives with potentially interesting biological or material properties. For the related 2-methyl-3-oxoisoindoline-1-carbonitrile, the nitrile group has been shown to undergo such transformations.

Cross-Coupling Reactions: The isoindole ring can potentially be functionalized further through modern cross-coupling reactions, allowing for the introduction of various substituents onto the benzene (B151609) ring.

Design and Synthesis of Novel Derivatives with Tailored Chemical Functionality

The this compound core can serve as a scaffold for the design and synthesis of novel derivatives with specific functionalities. By introducing different substituents on the benzene ring or by modifying the nitrile group, it may be possible to tune the electronic and steric properties of the molecule. This could lead to the development of:

Fluorescent Dyes: Isoindole derivatives are known for their fluorescent properties, making them suitable for applications in organic light-emitting devices (OLEDs). organic-chemistry.org

Biologically Active Compounds: The isoindole scaffold is present in numerous compounds with diverse pharmacological activities, including anticancer properties. chim.itnih.gov The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. Derivatives of isoindoline-1,3-dione, for example, have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase. chemsrc.com

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. The development of continuous flow methods for the synthesis of this compound and its derivatives would be a significant advancement. acs.org This could involve the use of packed-bed reactors with immobilized catalysts or reagents, allowing for a more streamlined and automated synthetic process. The application of flow chemistry has been successfully demonstrated for the synthesis of other nitrogen heterocycles, including indoles and indolines. acs.org

Role in Sustainable Chemistry and Novel Catalyst Development

Future research should also focus on the development of environmentally benign synthetic methods for this compound. This could involve the use of greener solvents, catalytic methods that minimize waste, and starting materials derived from renewable resources. rsc.orgnih.govmdpi.commdpi.comresearchgate.net

Furthermore, the unique electronic properties of the isoindole ring suggest that its derivatives could have applications in catalysis. For example, isoindole-based ligands could be synthesized and evaluated in various metal-catalyzed reactions. The development of chiral isoindole derivatives could also be explored for applications in asymmetric catalysis.

Concluding Perspectives

This compound represents a largely unexplored area of heterocyclic chemistry. The confluence of the reactive isoindole core and the versatile nitrile group within a relatively simple molecular framework presents a wealth of opportunities for future research. By pursuing the outlined research directions, the scientific community can unlock the synthetic potential of this compound, leading to the development of novel materials, catalysts, and biologically active molecules. The journey to fully understand and utilize the chemical properties of this compound has just begun, and it promises to be a rewarding endeavor for chemists in various disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.